O-Acetylserine
Description
O-Acetyl-L-serine (OAS) is a non-proteinogenic amino acid derivative critical in sulfur assimilation and cysteine biosynthesis across diverse organisms. Structurally, it consists of L-serine with an acetyl group attached to the hydroxyl oxygen (O-acetylation). OAS serves as the primary substrate for O-acetylserine (thiol) lyase (OASTL), which catalyzes the incorporation of reduced sulfur (e.g., sulfide or selenide) to produce cysteine or selenocysteine . This reaction is pivotal in balancing cellular sulfur pools, detoxifying reactive oxygen species (ROS), and synthesizing glutathione, methionine, and other sulfur-containing biomolecules . Under stress conditions, such as salinity or ozone exposure, OAS levels increase to support cysteine production, which protects cellular structures and regulates redox homeostasis .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPDPZARILFQX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904718 | |
| Record name | O-Acetyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5147-00-2, 25248-96-8 | |
| Record name | O-Acetyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Acetylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-O-acetylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-acetyl-L-serine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Acetyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-ACETYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Acetylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Microorganism Strain Development
The fermentative production of OAS relies on genetically modified microorganisms capable of overcoming inherent metabolic limitations. Wild-type strains exhibit low intracellular OAS levels due to stringent feedback inhibition by L-cysteine and rapid conversion of OAS to cysteine. To address this, engineered strains are developed through two primary strategies:
1.1.1 Enhancing OAS Biosynthesis
Serine acetyltransferase (SAT), encoded by the cysE gene, catalyzes the acetylation of L-serine to form OAS. However, SAT is allosterically inhibited by L-cysteine at micromolar concentrations. Modified cysE alleles with reduced sensitivity to feedback inhibition have been employed. For instance, overexpression of cysE under the constitutive gapDH promoter significantly increases SAT activity, enabling sustained OAS synthesis even in the presence of cysteine byproducts.
1.1.2 Facilitating OAS Efflux
To prevent intracellular degradation, efflux systems are engineered to export OAS into the fermentation medium. The ydeD gene, encoding an efflux transporter, has been identified as pivotal for this process. Plasmid-based expression of ydeD in E. coli strains enhances OAS secretion, with studies demonstrating a direct correlation between ydeD copy number and extracellular OAS concentration. Strains harboring pACYC184-cysEX-GAPDH-ORF306, a medium-copy plasmid integrating cysE and ydeD, achieve optimal yields.
Fermentation Process Parameters
The stability of OAS in the fermentation medium is pH-dependent, necessitating precise control to minimize hydrolysis to N-acetyl-L-serine or other derivatives.
1.2.1 pH Optimization
Maintaining a pH range of 5.1–6.5 is critical for OAS stability. Below pH 5.1, spontaneous decomposition accelerates, while above pH 6.5, competing isomerization reactions dominate. A pH of 5.5–6.0 is optimal, balancing stability with microbial growth kinetics.
1.2.2 Nutrient Composition and Feeding Strategies
- Carbon Sources : Glucose, lactose, and glycerol are preferred substrates, with glucose fed-batch systems achieving the highest titers. Continuous feeding maintains residual glucose at 0.5–10 g/L to prevent catabolite repression.
- Nitrogen Sources : Ammonia or ammonium salts are utilized, often added incrementally to regulate pH and supply nitrogen.
- Trace Elements : Phosphorus, magnesium, and iron are supplemented alongside micronutrients (e.g., molybdenum, zinc) to support enzyme activity.
1.2.3 Operational Conditions
- Temperature : 30–37°C, aligning with mesophilic growth preferences of E. coli.
- Aeration : Aerobic conditions (dissolved oxygen >20%) are maintained via compressed air or pure oxygen sparging.
- Fermentation Mode : Fed-batch cultures are predominant, allowing prolonged production phases (24–72 hours) and higher cell densities.
Downstream Processing
Post-fermentation, OAS is recovered from the culture supernatant through centrifugation, filtration, and chromatographic purification. Reversed-phase HPLC is the standard analytical method, achieving quantification with >95% accuracy. A representative fermentation output is detailed in Table 1.
Table 1: Metabolic Product Profile of OAS Fermentation
| Metabolite | Concentration (g/L) |
|---|---|
| O-Acetyl-L-serine | 9.0 |
| N-Acetyl-L-serine | 4.2 |
| 2-Methylthiazolidine-2,4-dicarboxylic acid | 1.9 |
Challenges and Mitigation Strategies
Product Degradation
OAS is prone to chemical and enzymatic degradation. Strategies to mitigate this include:
Strain Stability
Plasmid-bearing strains may exhibit instability over prolonged fermentation. Chromosomal integration of cysE and ydeD via transposons or CRISPR-Cas9 systems offers a solution, though this may reduce expression levels compared to plasmid-based systems.
Industrial Relevance and Applications
OAS serves as a precursor for cysteine production and a signaling molecule in sulfur metabolism. Its commercial demand spans:
- Pharmaceuticals : Synthesis of cysteine-containing drugs (e.g., N-acetylcysteine).
- Agriculture : Enhancing sulfur assimilation in crops via OAS supplementation.
Chemical Reactions Analysis
Formation from L-Serine
Enzyme: Serine acetyltransferase (SAT)
Reaction:
Conversion to Cysteine
Enzyme: Cysteine synthase (OAS-thiol lyase, OASS)
Reaction:
Key Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Solubility | in water |
| SMILES | CC(=O)OC[C@@H](N)C(O)=O |
Anti-E2 Elimination Mechanism
OAS sulfhydrylase catalyzes a β-elimination reaction to replace the acetyl group with sulfide:
-
Transition State : Anti-periplanar geometry of the leaving group (acetate) and incoming nucleophile (sulfide).
-
Intermediate : Formation of an α-aminoacrylate intermediate via a Schiff base with pyridoxal 5′-phosphate (PLP).
-
Evidence : No quinonoid intermediate detected, confirming an anti-E2 mechanism .
Activity Comparison with Other Substrates
| Substrate | Enzyme | Vmax (Relative to Physiological Substrate) |
|---|---|---|
| O-Acetyl-L-serine | Tryptophan synthase | ~5% |
| O-Benzoyl-L-serine | Tryptophan synthase | ~5–6× higher |
Sulfide Utilization
OAS can react with sulfide, thiosulfate, or hydrogen selenide:
Regulatory Functions
-
Sulfur Nutrient Sensing : Accumulates under sulfur deficiency, regulating Cys biosynthesis and sulfur assimilation genes .
-
Enzyme Allosteric Regulation : Acts as a feedback inhibitor for serine acetyltransferase in plants .
Analytical and Stability Considerations
| Parameter | Detail |
|---|---|
| Storage | -20°C to -80°C |
| Solubility Optimization | Heat to 37°C + ultrasonic bath |
| Stability | Degradation risk upon repeated freeze-thaw |
Scientific Research Applications
Biosynthetic Pathways
O-acetyl-L-serine serves as a precursor in the biosynthesis of cysteine, an essential amino acid. The enzyme O-acetyl-L-serine sulfhydrylase catalyzes the conversion of OAS to cysteine, utilizing hydrogen sulfide as a substrate. This reaction is crucial in organisms such as fungi and plants, where cysteine plays a vital role in protein synthesis and antioxidant defense mechanisms .
Table 1: Key Enzymatic Reactions Involving O-acetyl-L-serine
| Reaction | Enzyme | Product |
|---|---|---|
| L-serine + Acetyl-CoA → O-acetyl-L-serine | L-serine-O-acetyltransferase (DcsE) | OAS |
| O-acetyl-L-serine + H2S → Cysteine | O-acetyl-L-serine sulfhydrylase | Cysteine |
Therapeutic Applications
Recent studies have highlighted the potential of O-acetyl-L-serine in developing new therapeutic strategies, particularly against tuberculosis (TB). The compound is involved in the biosynthetic pathway for D-cycloserine (D-CS), an antibiotic used as a second-line treatment for multidrug-resistant TB. Research indicates that expressing the enzyme DcsE in human cells can facilitate the production of OAS, thereby enabling the synthesis of D-CS directly within human pulmonary cells .
Case Study: D-Cycloserine Production
- Objective : To explore the feasibility of producing D-CS via engineered human cells.
- Method : Transfection of A549 cells with DcsE to synthesize OAS.
- Findings : Successful synthesis of OAS was confirmed using high-performance liquid chromatography-mass spectrometry (HPLC-MS), demonstrating a viable pathway for antibiotic production within human cells .
Regulatory Functions
O-acetyl-L-serine also plays a role in one-carbon metabolism and sulfur assimilation pathways. It is involved in regulating homocysteine levels and is linked to various metabolic disorders. Studies suggest that manipulating OAS levels could have implications for managing conditions associated with elevated homocysteine, such as cardiovascular diseases .
Table 2: Metabolic Roles of O-acetyl-L-serine
| Metabolic Role | Implication |
|---|---|
| Precursor for cysteine biosynthesis | Essential for protein synthesis and detoxification |
| Regulator of homocysteine levels | Potential target for cardiovascular disease management |
Research Insights
Research continues to uncover new insights into the biochemical properties and applications of O-acetyl-L-serine. For instance, investigations into its role in plant metabolism reveal that it accumulates under sulfur-limited conditions, suggesting a mechanism for sulfur stress response . Additionally, studies have proposed that manipulating OAS levels could enhance plant resilience to environmental stressors.
Mechanism of Action
O-acetyl-L-serine exerts its effects through the enzyme O-acetylserine (thiol)-lyase, which catalyzes the conversion of O-acetyl-L-serine to L-cysteine by replacing the β-acetoxy group with bisulfide . This reaction involves a stable α-aminoacrylate intermediate and follows a ping-pong kinetic mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetyl-L-Serine (NAS)
- Structural Difference: NAS is an isomer of OAS, where the acetyl group is attached to the amino nitrogen (N-acetylation) instead of the hydroxyl oxygen.
- Functional Differences: Enzyme Activation: NAS is less effective than OAS in activating CysB-dependent transcription in Salmonella typhimurium. While 0.05 mM NAS suffices for transcription initiation, OAS requires 1–3 mM . Kinetic Stability: OAS spontaneously isomerizes to NAS at ~1% per minute (pH 7.5, 29°C), but the reverse reaction is negligible except under acidic conditions .
O-Phospho-L-Serine (OPS)
- Structural Difference : OPS replaces the acetyl group with a phosphate moiety on the hydroxyl oxygen.
- Functional Differences: Reaction Kinetics: OPS forms the aminoacrylate intermediate ~100x faster than OAS in CysM-catalyzed reactions, indicating stronger substrate affinity . Metabolic Role: OPS is specific to certain pathways (e.g., Mycobacterium tuberculosis cysteine synthesis), whereas OAS is ubiquitous in cysteine biosynthesis across Bacteria, Eukarya, and Archaea .
D-Cycloserine Pathway
OAS is converted to O-ureido-L-serine by DcsD, a homolog of O-acetylserine sulfhydrylase. This intermediate is then cyclized to D-cycloserine, highlighting OAS’s role in antibiotic biosynthesis .
Enzyme Kinetics and Cooperativity
Analytical Challenges and Distinguishability
- Chromatographic Co-Elution : OAS co-elutes with L-glutamate in HPLC and GC-MS due to identical molecular weight (133.1 g/mol) and similar retention times, complicating quantification in metabolomic studies .
- Isomer Differentiation : NAS and OAS are distinguishable via electrophoresis or specialized buffers that stabilize the O-acetyl form .
Regulatory Roles Compared to Analogs
- Transcriptional Regulation : OAS upregulates sulfur assimilation genes (e.g., cysP), while NAS is ineffective unless added directly to electrophoresis buffers .
Biological Activity
O-acetyl-L-serine (OAS) is a significant compound in biological systems, primarily known for its role in the biosynthesis of cysteine, an essential amino acid. This article explores the biological activity of OAS, focusing on its enzymatic functions, regulatory roles, and potential therapeutic applications.
Biosynthesis and Enzymatic Activity
OAS is synthesized from L-serine and acetyl-CoA through the action of serine acetyltransferase (SAT). The subsequent conversion of OAS to cysteine is catalyzed by O-acetylserine sulfhydrylase (OASS), which transfers a sulfide group to OAS. This pathway is crucial for maintaining cellular cysteine levels, which are vital for various metabolic processes.
Key Enzymatic Reactions
| Enzyme | Reaction | Product |
|---|---|---|
| SAT | L-serine + Acetyl-CoA → O-acetyl-L-serine | O-acetyl-L-serine |
| OASS | O-acetyl-L-serine + Sulfide → Cysteine | Cysteine |
The activity of these enzymes is tightly regulated. For instance, cysteine acts as a feedback inhibitor of SAT, ensuring that cysteine levels remain balanced within the cell .
Regulation of Gene Expression
Research indicates that OAS plays a role in the regulation of gene expression related to sulfur metabolism. For example, increased levels of external OAS have been shown to enhance the expression of genes encoding sulfate transporters and adenosine 5′-phosphosulfate reductase. This suggests that OAS may act as a signaling molecule in response to sulfur availability .
Role in Plant Physiology
In plants, particularly in soybean, OAS accumulation is influenced by nitrogen and sulfur nutrition. Under low-sulfur conditions, higher levels of OAS are observed, which correlates with increased expression of storage protein genes. This indicates that OAS may be involved in the coordinated regulation of nutrient uptake and storage .
Inhibition Studies
Recent studies have focused on the inhibition of EhOASS in Entamoeba histolytica, a pathogen responsible for amoebiasis. The absence of homologous enzymes in humans makes EhOASS an attractive target for drug development. In vitro tests showed that certain natural compounds could inhibit EhOASS activity by up to 73% at specific concentrations, highlighting the potential for therapeutic applications .
Heterologous Production
A study demonstrated the successful expression of D-cycloserine biosynthetic enzymes in human cells, leading to the production of OAS. This finding opens avenues for exploring the therapeutic potential of OAS and its derivatives in treating diseases like tuberculosis .
Q & A
Basic Research Questions
Q. What methodological approaches are used to determine the role of OAS in cysteine biosynthesis pathways?
- OAS is a key intermediate in cysteine biosynthesis in bacteria and plants. To study its role, researchers employ:
- Gene knockout/RNA interference : Silencing genes encoding serine acetyltransferase (SAT, EC 2.3.1.30) or O-acetylserine sulfhydrylase (OASS, EC 2.5.1.47) to observe downstream metabolic disruptions .
- Isotopic labeling : Tracing - or -labeled OAS in metabolic flux analyses to map its conversion to cysteine .
- Enzyme activity assays : Measuring SAT and OASS kinetics (e.g., , ) using spectrophotometric methods or HPLC-based quantification of reaction products .
Q. How can researchers design experiments to study OAS stability under physiological conditions?
- OAS undergoes spontaneous O-to-N acetyl shift at neutral pH, forming N-acetyl-L-serine (NAS), which complicates experimental reproducibility. Methodological safeguards include:
- pH and temperature control : Conducting experiments at ≤1°C and pH ≤5.1 to minimize NAS formation .
- Time-resolved assays : Pre-incubating OAS for ≤2 min at pH 7.4 to limit degradation during transcription studies .
- Analytical validation : Using LC-MS or NMR to confirm OAS purity before experiments .
Advanced Research Questions
Q. How can conflicting data on OAS’s regulatory role in bacterial gene expression be resolved?
- Discrepancies arise due to OAS’s conversion to NAS, which activates transcriptional regulators like CysB. To address this:
- Competitive binding assays : Compare OAS and NAS effects on CysB-DNA interactions using gel mobility shift assays .
- Mutagenesis studies : Engineer bacterial strains with impaired OAS-to-NAS conversion (e.g., pH-buffered mutants) to isolate OAS-specific effects .
- Real-time monitoring : Use surface plasmon resonance (SPR) to track CysB-OAS binding kinetics under controlled conditions .
Q. What advanced techniques are used to track OAS’s metabolic fate in vivo?
- Radiolabeled tracers : Synthesize -labeled OAS for positron emission tomography (PET) to visualize its uptake and conversion in model organisms .
- Single-cell biosensors : Engineer Corynebacterium glutamicum strains with CysR-based fluorescent reporters to quantify OAS dynamics in real time .
- Metabolomic profiling : Pair ultra-high-resolution MS with stable isotope-resolved metabolomics (SIRM) to distinguish OAS-derived metabolites in complex biological matrices .
Q. How can OAS-protein interaction studies be optimized for structural insights?
- X-ray crystallography : Co-crystallize OAS with CysB or OASS-A using saturating OAS concentrations (1–3 mM) to stabilize binding conformations .
- Circular dichroism (CD) : Monitor secondary structure changes in CysB upon OAS binding at varying pH and ionic strengths .
- Molecular dynamics (MD) simulations : Model OAS-induced DNA bending/unbending in promoter regions (e.g., cysJIH) to explain transcriptional activation .
Methodological Best Practices
Q. What guidelines ensure reproducibility in OAS-related experiments?
- Detailed experimental protocols : Specify buffer composition (e.g., 50 mM Tris-HCl, pH 7.4), OAS stock preparation (freshly prepared, ≤2 h old), and storage conditions (-80°C, desiccated) .
- Negative controls : Include NAS or acetyl-CoA in parallel assays to rule out nonspecific effects .
- Data transparency : Report raw kinetic data (e.g., , ), statistical power analyses, and failure cases in supplementary materials .
Q. How should researchers validate OAS’s identity and purity in novel biological systems?
- Multi-modal characterization : Combine -NMR (δ 2.1 ppm for acetyl group), high-resolution MS (exact mass 147.04326), and enzymatic digestion (OASS-A-mediated conversion to cysteine) .
- Reference standards : Use commercially certified OAS (≥98% purity by TLC) with CAS RN 5147-00-2 to ensure consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
